1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
Description
1-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is a trifluoromethyl-substituted pyrazole derivative featuring a tetrahydrofuran (THF)-methylamine side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the THF moiety improves solubility and bioavailability .
Properties
Molecular Formula |
C11H17ClF3N3O |
|---|---|
Molecular Weight |
299.72 g/mol |
IUPAC Name |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H16F3N3O.ClH/c1-17-8(5-10(16-17)11(12,13)14)6-15-7-9-3-2-4-18-9;/h5,9,15H,2-4,6-7H2,1H3;1H |
InChI Key |
LTQHUXNIGLASCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CNCC2CCCO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the attachment of the tetrahydrofuran moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrofuran moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound’s structural analogs differ in substituent positions, heterocyclic cores, and side chains. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Properties
Biological Activity
The compound 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Molecular Formula : C11H14F3N3O
- CAS Number : 344591-91-9
The presence of the trifluoromethyl group is significant, as it often enhances the lipophilicity and metabolic stability of organic compounds, potentially leading to improved bioavailability.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activities. For instance, compounds similar to the one have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A specific study reported that certain aminopyrazoles demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
Case Study: Inhibition of Tumor Growth
In a preclinical model, a related pyrazole compound was tested for its ability to inhibit tumor growth in xenograft models of human cancer. The results showed a significant reduction in tumor size compared to controls, highlighting the potential of such compounds in cancer therapy .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research has shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This mechanism is particularly relevant in the context of autoimmune diseases and chronic inflammation .
The anti-inflammatory effects are often mediated through inhibition of key signaling pathways such as p38 MAPK and NF-kB. These pathways are critical in the regulation of inflammatory responses, making them attractive targets for therapeutic intervention .
Toxicity and Safety Profile
While exploring the biological activity, it is essential to consider the toxicity profile of the compound. Data from PubChem indicates that similar pyrazole derivatives can exhibit acute toxicity if ingested and may cause skin irritation upon contact . Thus, safety assessments are crucial during the development phase.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 0.08 - 12.07 | Tubulin polymerization inhibition |
| Compound B | Anti-inflammatory | 0.283 | p38 MAPK inhibition |
| Compound C | Cytotoxicity | >50 | Induces apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
